
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as Compound A, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and CDK6, which play a critical role in the cell cycle. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation, leading to a reduction in inflammation and associated tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A in lab experiments is its potent activity against cancer cells and inflammation, which makes it a promising candidate for further development as a drug. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A and to identify potential molecular targets for drug development. Finally, more in-depth studies are needed to evaluate the safety and efficacy of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A involves the reaction of 2-nitroaniline, phenethylamine, pyridine-3-carboxylic acid hydrazide, and phosphorus oxychloride in a solvent mixture of dichloromethane and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A is typically around 50%.
Aplicaciones Científicas De Investigación
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propiedades
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-13-16(21-24-20(25-29-21)17-7-4-11-22-14-17)8-9-18(19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14,23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJPFBCFUMFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

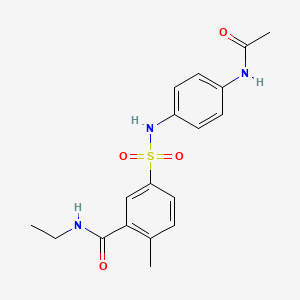
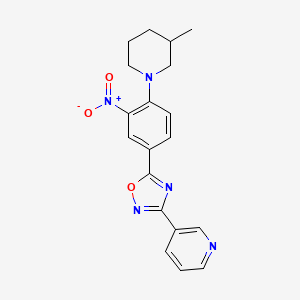
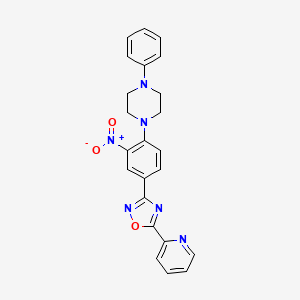
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
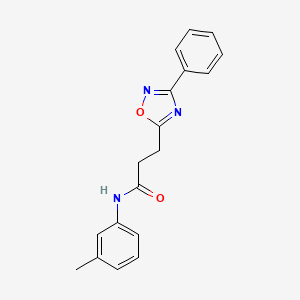



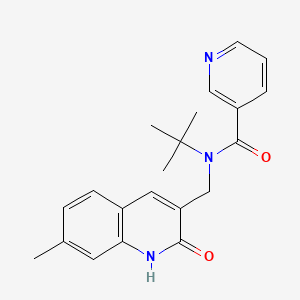

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)


